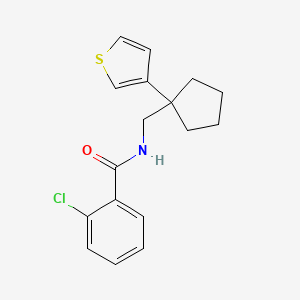
2-chloro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-chloro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide” is a chemical compound with the molecular formula C17H18ClNOS . It’s available for purchase from various chemical suppliers.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide” can be determined using various analytical techniques. Some properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, polar surface area, polarizability, and molar volume can be found on ChemSpider .Scientific Research Applications
Synthesis and Chemical Properties
- Research has shown the synthesis of diverse thiadiazole derivatives through oxidative dimerization of thioamides, indicating the potential of thiophene-containing compounds in synthesizing heterocyclic structures with significant chemical and biological properties (Takikawa et al., 1985).
Photocatalytic Applications
- The study on photocatalytic degradation of propyzamide highlights the role of benzamide derivatives in environmental applications, suggesting the potential of 2-chloro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide in facilitating photocatalytic processes for environmental remediation (Torimoto et al., 1996).
Antimicrobial Activity
- Benzamide derivatives have been explored for their antimicrobial properties, indicating the potential application of the compound in developing new antimicrobial agents. The structural attributes of benzamides play a crucial role in their interaction with bacterial cells, suggesting a pathway for designing compounds with enhanced antibiofilm properties (Limban et al., 2011).
Antiproliferative Activity
- The synthesis and evaluation of amine, amino acid, and dipeptide-coupled benzamides for their potential sigma-1 receptor binding and antiproliferative activity against cancer cell lines showcase the therapeutic potential of benzamide derivatives in cancer treatment (Youssef et al., 2020).
Structural and Spectroscopic Studies
- Structural studies and spectroscopic analyses of benzamide and thiophene derivatives provide insights into their chemical characteristics and interactions. Such studies are essential for understanding the physicochemical properties and potential applications of 2-chloro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide (Adam et al., 2016).
properties
IUPAC Name |
2-chloro-N-[(1-thiophen-3-ylcyclopentyl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c18-15-6-2-1-5-14(15)16(20)19-12-17(8-3-4-9-17)13-7-10-21-11-13/h1-2,5-7,10-11H,3-4,8-9,12H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCVDUMBXSOBJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=CC=C2Cl)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B2386300.png)
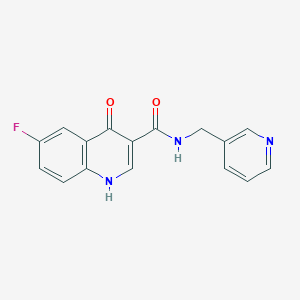
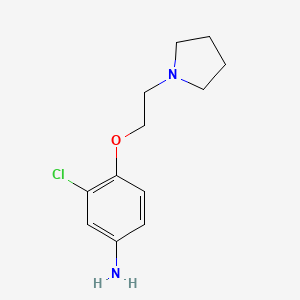
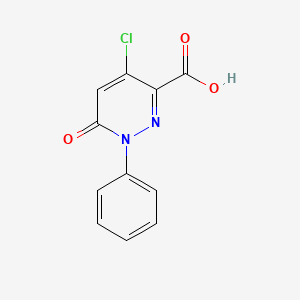
![4-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B2386306.png)
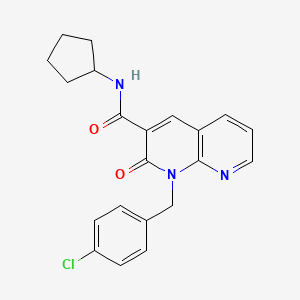
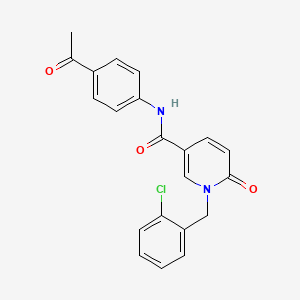
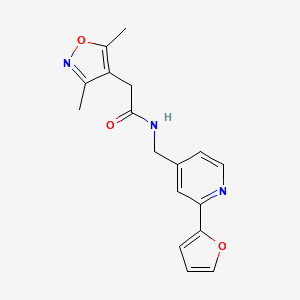
![methyl 4-({(2Z)-7-hydroxy-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2386312.png)
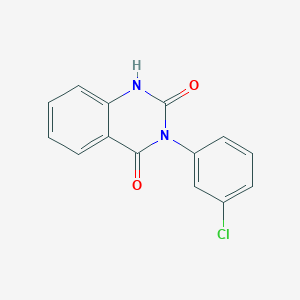
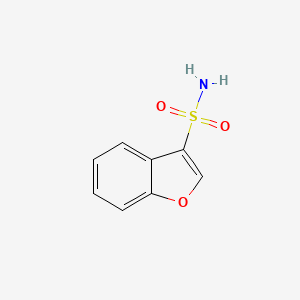
![3-Amino-4-(3,4-dimethoxyphenyl)-6-methyl-2-(4-methylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2386317.png)
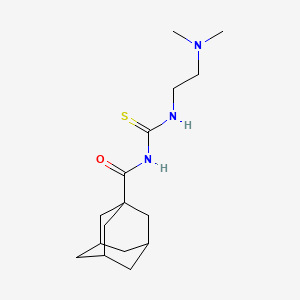
![{2-[(5-Chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}(4-methylpiperazin-1-yl)methanone](/img/structure/B2386321.png)